molecular formula C38H30O8 B8198696 4,4',4'',4'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetrabenzaldehyde

4,4',4'',4'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetrabenzaldehyde

Cat. No.: B8198696
M. Wt: 614.6 g/mol
InChI Key: VRPFKGDAHHZEAZ-UHFFFAOYSA-N
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Description

4,4',4'',4'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetrabenzaldehyde is an intricate organic compound that finds its roots in advanced synthetic chemistry. As a multifaceted molecule, it showcases significant potential across various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4',4'',4'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetrabenzaldehyde typically involves the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with 4-hydroxybenzaldehyde under carefully controlled conditions. The reaction proceeds via a nucleophilic substitution mechanism, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound necessitates rigorous control over reaction parameters such as temperature, pressure, and reactant concentrations. Automated systems ensure consistency and scalability, allowing for large-batch synthesis while maintaining high purity and yield.

Types of Reactions:

  • Oxidation: : The compound undergoes mild oxidation reactions to form intermediate products that may further react under controlled conditions.

  • Reduction: : Reductive processes can modify the aldehyde groups, leading to the formation of alcohols.

  • Substitution: : The aromatic rings are susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

  • Substitution: : Electrophilic reagents such as nitrating agents or nucleophilic reagents like alkoxides.

Major Products: The major products derived from these reactions include substituted benzaldehyde derivatives, benzoic acids, and aromatic alcohols.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound serves as a versatile intermediate for the construction of more complex molecules. Its multi-functional nature allows for the exploration of novel synthetic pathways and the development of new materials.

Biology: The compound’s ability to interact with biological molecules makes it a valuable probe in biochemical studies. It can be used in the design of sensors and probes for detecting specific biological targets.

Medicine: Potential pharmaceutical applications include its use as a scaffold for drug development. Its structural framework allows for the attachment of various functional groups, leading to the creation of new therapeutic agents.

Industry: In the field of materials science, this compound is explored for the development of high-performance polymers and advanced composite materials. Its aromatic structure imparts rigidity and stability, making it suitable for high-stress applications.

Mechanism of Action

Comparison with Other Compounds: Compared to similar tetrafunctional aldehydes, 4,4',4'',4'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetrabenzaldehyde stands out due to its unique structural arrangement. The presence of both aromatic rings and flexible methylene linkers provides a balance between rigidity and adaptability, making it particularly useful in diverse applications.

Comparison with Similar Compounds

  • 4,4',4'',4'''-((Benzene-1,3,5,6-tetrayltetrakis(methylene))tetrakis(oxy))tetrabenzaldehyde

  • 4,4',4'',4'''-((Benzene-1,2,3,4-tetrayltetrakis(methylene))tetrakis(oxy))tetrabenzaldehyde

  • 4,4',4'',4'''-((Benzene-1,3,5-triyltris(methylene))trisbromide)benzaldehyde

Properties

IUPAC Name

4-[[2,4,5-tris[(4-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30O8/c39-19-27-1-9-35(10-2-27)43-23-31-17-33(25-45-37-13-5-29(21-41)6-14-37)34(26-46-38-15-7-30(22-42)8-16-38)18-32(31)24-44-36-11-3-28(20-40)4-12-36/h1-22H,23-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPFKGDAHHZEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=CC(=C(C=C2COC3=CC=C(C=C3)C=O)COC4=CC=C(C=C4)C=O)COC5=CC=C(C=C5)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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